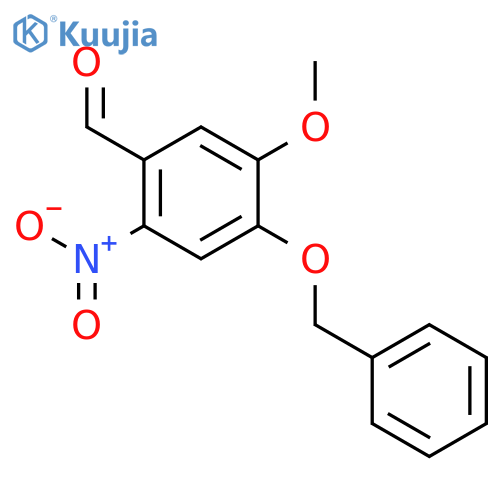Cas no 2426-84-8 (4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde)

2426-84-8 structure
商品名:4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde
4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde
- 5-methoxy-2-nitro-4-phenylmethoxybenzaldehyde
- 2-nitro-O-benzylvanilline
- 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde(SALTDATA: FREE)
- 4-benzyloxy-3-methoxy-6-nitrobenzaldehyde
- 4-benzyloxy-5-methoxy-2-nitro-benzaldehyde
- 5-methoxy-2-nitro-4-phenylmethoxy-benzaldehyde
- O-benzyl-6-nitrovanillin
- Oprea1_200122
- SR-01000235121
- FT-0634266
- DTXSID00340079
- CS-0117358
- 2426-84-8
- EN300-24099
- SCHEMBL158285
- MFCD02629357
- Oprea1_614756
- SR-01000235121-1
- 4-benzyloxy-5-methoxy-2-nitrobenzaldehyde
- 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde #
- Benzaldehyde, 4-benzyloxy-5-methoxy-2-nitro-
- Z57349026
- AKOS000322096
- A817182
- AS-8702
- A817245
- F74775
- SY082415
- DB-046385
- STL182878
- 963-399-9
- DTXCID70291160
-
- MDL: MFCD02629357
- インチ: InChI=1S/C15H13NO5/c1-20-14-7-12(9-17)13(16(18)19)8-15(14)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
- InChIKey: WKDLWHKMVQVRNO-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCC2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 287.07900
- どういたいしつりょう: 287.07937252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 351
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 81.4Ų
じっけんとくせい
- PSA: 81.35000
- LogP: 3.51810
4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde セキュリティ情報
4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde 税関データ
- 税関コード:2913000090
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-24099-1.0g |
4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde |
2426-84-8 | 95% | 1.0g |
$88.0 | 2024-06-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187998-50mg |
4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde |
2426-84-8 | 98+% | 50mg |
¥702 | 2023-04-14 | |
| Enamine | EN300-24099-0.25g |
4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde |
2426-84-8 | 95% | 0.25g |
$44.0 | 2024-06-19 | |
| Enamine | EN300-24099-5.0g |
4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde |
2426-84-8 | 95% | 5.0g |
$400.0 | 2024-06-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187998-5g |
4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde |
2426-84-8 | 98+% | 5g |
¥10080 | 2023-04-14 | |
| Enamine | EN300-24099-0.1g |
4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde |
2426-84-8 | 95% | 0.1g |
$30.0 | 2024-06-19 | |
| Enamine | EN300-24099-10.0g |
4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde |
2426-84-8 | 95% | 10.0g |
$790.0 | 2024-06-19 | |
| abcr | AB220239-1g |
4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde, 95%; . |
2426-84-8 | 95% | 1g |
€164.00 | 2025-02-21 | |
| Enamine | EN300-24099-5g |
4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde |
2426-84-8 | 95% | 5g |
$400.0 | 2023-09-15 | |
| Aaron | AR007OMN-1g |
4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde |
2426-84-8 | 98% | 1g |
$223.00 | 2025-01-23 |
4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde 関連文献
-
1. Preparation of cinnolines and indoles from 2,β-dinitrostyrenesI. Baxter,G. A. Swan J. Chem. Soc. C 1968 468
2426-84-8 (4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde) 関連製品
- 20357-25-9(DMNB)
- 499-87-6(3-Deoxy-D-ribo-hexono-1,4-lactone)
- 501684-22-6(Benzoic acid,4,5-bis(2-methoxyethoxy)-2-nitro-, methyl ester)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2426-84-8)4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

清らかである:99%/99%
はかる:1g/5g
価格 ($):235.0/703.0